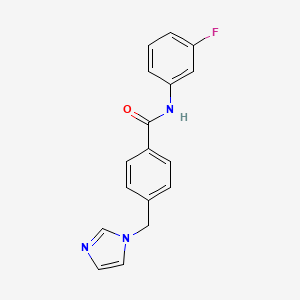
N-(3-fluorophenyl)-4-(imidazol-1-ylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluorophenyl)-4-(imidazol-1-ylmethyl)benzamide is a synthetic organic compound that features a benzamide core substituted with a 3-fluorophenyl group and an imidazol-1-ylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-4-(imidazol-1-ylmethyl)benzamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzamide with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Introduction of the Imidazol-1-ylmethyl Group: The imidazol-1-ylmethyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the benzamide intermediate with imidazole and a suitable alkylating agent like chloromethyl methyl ether.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
N-(3-fluorophenyl)-4-(imidazol-1-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
N-(3-fluorophenyl)-4-(imidazol-1-ylmethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme functions.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of N-(3-fluorophenyl)-4-(imidazol-1-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- N-(3-chlorophenyl)-4-(imidazol-1-ylmethyl)benzamide
- N-(3-bromophenyl)-4-(imidazol-1-ylmethyl)benzamide
- N-(3-methylphenyl)-4-(imidazol-1-ylmethyl)benzamide
Uniqueness
N-(3-fluorophenyl)-4-(imidazol-1-ylmethyl)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets compared to its chloro, bromo, and methyl analogs.
特性
IUPAC Name |
N-(3-fluorophenyl)-4-(imidazol-1-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O/c18-15-2-1-3-16(10-15)20-17(22)14-6-4-13(5-7-14)11-21-9-8-19-12-21/h1-10,12H,11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMPJSXGPGKMOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=CC=C(C=C2)CN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]naphthalene-1-carboxamide](/img/structure/B5961069.png)
![1-[(3-Bromo-4-fluorophenyl)methyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5961078.png)

![2,6-di-tert-butyl-4-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5961089.png)
![5-[(Z)-(5-bromo-2-methylindol-3-ylidene)methyl]-6-hydroxy-1-(2-methylphenyl)-2-sulfanylidenepyrimidin-4-one](/img/structure/B5961102.png)
![3-[3-(dimethylamino)propyl]-7-methyl-3,7-dihydro-1H-purine-2,6-dione hydrochloride](/img/structure/B5961107.png)
![N-[2-(1-methyl-2-piperidinyl)ethyl]-6-[methyl(3-thienylmethyl)amino]nicotinamide](/img/structure/B5961123.png)
![[2-ethoxy-4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 2-iodobenzoate](/img/structure/B5961126.png)
![Dimethyl 5-[(2,4,6-trimethylbenzoyl)amino]benzene-1,3-dicarboxylate](/img/structure/B5961134.png)

![methyl 2-[({2-[(4-ethylphenoxy)acetyl]hydrazino}carbonothioyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B5961144.png)
![N-[2-(1-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperidinyl)ethyl]acetamide](/img/structure/B5961154.png)
![5'-{[(2-chlorophenoxy)acetyl]amino}-2,3'-bithiophene-4'-carboxamide](/img/structure/B5961156.png)
![3-(hydroxymethyl)-3-(3-methoxybenzyl)-N-[4-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B5961161.png)
